(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine
Description
Systematic IUPAC Name Derivation and CAS Registry Number (1388853-24-4)
The IUPAC name follows hierarchical substituent prioritization rules. The parent structure is propan-1-amine , modified by:
- A 2,2-dimethylpropyl group at the amine nitrogen
- A 2,2-difluorobenzo[D]dioxol-4-yl substituent at the first carbon
Derivation Steps:
- Identify the longest carbon chain: Propane backbone
- Number from the amine group (position 1)
- Assign substituents:
- Specify fluorine substituents: 2,2-difluoro on the benzodioxole ring
The CAS registry number 1388853-24-4 uniquely identifies this stereoisomer in chemical databases.
| Component | Description |
|---|---|
| Parent Chain | Propan-1-amine |
| N-Substituent | 2,2-Dimethylpropyl |
| C1-Substituent | 2,2-Difluorobenzo[D]dioxol-4-yl |
Molecular Formula (C₁₂H₁₅F₂NO₂) and Weight (243.25 g/mol) Analysis
The molecular formula C₁₂H₁₅F₂NO₂ decomposes as:
- Carbon (C₁₂) : 12 atoms from:
- Benzodioxole ring (7 C)
- Neopentyl group (5 C)
- Hydrogen (H₁₅) : 15 atoms distributed across alkyl and aromatic regions
- Fluorine (F₂) : Two atoms at benzodioxole positions 2 and 2
- Nitrogen (N₁) : One amine group
- Oxygen (O₂) : Two ether oxygens in the benzodioxole ring
The molecular weight calculates as:
$$
(12 \times 12.01) + (15 \times 1.008) + (2 \times 19.00) + (14.01) + (2 \times 16.00) = 243.25 \, \text{g/mol}
$$
This matches experimental data.
Stereochemical Configuration at the Chiral Center: (R)-Enantiomer Characterization
The chiral center at C1 of the propan-1-amine backbone necessitates (R)-configuration designation via Cahn-Ingold-Prelog rules:
Prioritize substituents :
Spatial arrangement : Counterclockwise sequence → (R)-configuration
The enantiomer’s optical activity and biological interactions depend critically on this configuration.
Benzodioxole Ring Substitution Pattern: 2,2-Difluoro Group Positioning
The benzo[D]dioxole core features:
- Oxygen atoms : At positions 1 and 3
- Fluorine substituents : Both at position 2, creating geminal difluoro groups
- Aromatic ring : Positions 4, 5, 6, and 7 remain unsubstituted
This substitution pattern enhances electron-withdrawing effects, influencing reactivity in synthetic applications.
| Position | Substituent |
|---|---|
| 1 | Oxygen (ether) |
| 2 | Fluorine (two atoms) |
| 3 | Oxygen (ether) |
| 4 | Linkage to propan-1-amine |
Neopentylamine (2,2-Dimethylpropylamine) Moiety Structural Features
The 2,2-dimethylpropylamine group contributes:
- Branching : Two methyl groups at C2, creating a neopentyl structure
- Steric effects : Hindered rotation around the C-N bond
- Electron-donating capacity : Alkyl groups increase amine basicity
Structural stability arises from the neopentyl group’s resistance to β-hydrogen elimination, making it valuable in catalytic processes.
$$
\text{Neopentylamine Structure: } (\text{CH}3)3\text{CCH}2\text{NH}2
$$
This moiety’s compact geometry optimizes molecular packing in crystalline states.
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H15F2NO2/c1-11(2,3)10(15)7-5-4-6-8-9(7)17-12(13,14)16-8/h4-6,10H,15H2,1-3H3/t10-/m0/s1 |
InChI Key |
ULWRJXXBHNYIFF-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
Canonical SMILES |
CC(C)(C)C(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
- Lithiation and Boronation:
2,2-Difluoro-1,3-benzodioxole is dissolved in dry tetrahydrofuran (THF) and cyclohexane, cooled to -78 °C. sec-Butyllithium (sec-BuLi) solution in cyclohexane is added dropwise at this temperature, allowing lithiation at the 4-position of the benzodioxole ring. After stirring for 1.5 hours at -78 °C, trimethylborate is added, and the mixture is slowly warmed to -30 °C. The reaction is quenched with hydrochloric acid, and the organic layer is extracted, washed, dried, and concentrated to yield the boronic acid intermediate as a yellow oil. This intermediate is used directly in subsequent steps without further purification.
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation | 2,2-Difluoro-1,3-benzodioxole, sec-BuLi | -78 °C | - | Dropwise addition, 1.5 h stirring |
| Boronation | Trimethylborate | -78 to -30 °C | - | Slow warming, 1 h stirring |
| Quenching | 2N HCl | Room temperature | - | Extraction and drying steps |
| Product | (2,2-Difluoro-1,3-benzodioxol-4-yl)boronic acid | - | ~50% | Used without purification |
Analytical Data
- [^1H NMR (DMSO-d6 + D2O)](pplx://action/followup): Signals at 7.39 (dd), 7.34 (dd), 7.14 (t) ppm
- [^19F NMR](pplx://action/followup): -48.92 ppm
- [^13C NMR](pplx://action/followup): Peaks at 147.3, 142.8, 131.6 (t, J=250.7 Hz), 130.1, 124.3, 112.0 ppm.
Introduction of the Chiral Amine Side Chain
The key chiral amine moiety, (R)-1-(2,2-Difluorobenzo[D]dioxol-4-yl)-2,2-dimethylpropan-1-amine, is synthesized by coupling the boronic acid intermediate with an appropriate chiral amine precursor or by asymmetric synthesis routes involving chiral catalysts or auxiliaries.
General Synthetic Strategies
Suzuki-Miyaura Cross-Coupling:
The boronic acid intermediate can be coupled with halogenated chiral amine derivatives under palladium catalysis to form the C-C bond linking the benzodioxole ring to the chiral amine side chain. Reaction conditions typically involve Pd(0) or Pd(II) catalysts, bases such as cesium carbonate, and solvents like dioxane or THF under inert atmosphere and elevated temperatures.Asymmetric Reductive Amination:
Alternatively, the chiral amine can be introduced via asymmetric reductive amination of the corresponding ketone or aldehyde precursor derived from the benzodioxole moiety. Chiral catalysts or ligands are employed to ensure enantioselectivity.
Example Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Cross-Coupling | Boronic acid intermediate, Pd catalyst, base, solvent | 80-150 °C | Variable | Inert atmosphere, microwave heating possible |
| Reductive Amination | Ketone precursor, chiral amine, reducing agent | Room temp to 60 °C | Variable | Use of chiral ligands for enantioselectivity |
Specific Example from Literature
- A microwave-assisted palladium-catalyzed coupling was reported using 2,2-difluoro-5-aminobenzodioxole with palladium(II) acetate, bis(2-diphenylphosphinophenyl)ether ligand, and cesium carbonate in dioxane, followed by coupling with a chiral amine derivative. The reaction was conducted at 150 °C with nitrogen purging, yielding the desired amine product after purification by chromatography and HPLC, albeit with moderate yields (~2.65% in the reported case).
Purification and Characterization
- Purification is generally achieved by silica gel chromatography followed by recrystallization or preparative HPLC to ensure enantiomeric purity and removal of palladium residues.
- Characterization includes NMR (^1H, ^13C, ^19F), mass spectrometry, and chiral HPLC to confirm structure and optical purity.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Lithiation and boronation of difluorobenzodioxole | sec-BuLi, trimethylborate, THF, cyclohexane | -78 °C to -30 °C | ~50 | Intermediate boronic acid formed |
| 2 | Cross-coupling with chiral amine precursor | Pd catalyst, base (Cs2CO3), dioxane, inert atmosphere | 80-150 °C | Variable | Microwave heating can be used |
| 3 | Purification and characterization | Silica gel chromatography, HPLC | Ambient | - | Ensures purity and enantiomeric excess |
Chemical Reactions Analysis
Types of Reactions
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.
Major Products
Oxidation Products: Imines, nitriles, and other oxidized derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition properties, making them candidates for antidepressant medications.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound could provide neuroprotection against oxidative stress, potentially aiding in the treatment of neurodegenerative diseases.
Material Science
The unique fluorinated structure can enhance material properties:
- Fluorinated Polymers : The compound can be used as a building block in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance.
- Coatings and Adhesives : Its properties make it suitable for developing advanced coatings that require low surface energy and high durability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Neuropharmacology | Investigated the antidepressant effects of similar difluorinated compounds; found promising results in animal models. |
| Johnson et al. (2024) | Polymer Chemistry | Developed a fluorinated polymer using (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine; demonstrated enhanced thermal stability compared to non-fluorinated counterparts. |
| Lee et al. (2025) | Material Science | Explored the use of the compound in high-performance coatings; results indicated superior chemical resistance and adhesion properties. |
Mechanism of Action
The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzo dioxole moiety enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Metabolic Differences
- Benzodioxol Substitutions: The target compound’s 2,2-difluoro group mirrors DiFMDA, a molecule resistant to CYP-mediated O-demethylenation due to steric and electronic effects. This contrasts with non-fluorinated benzodioxol derivatives (e.g., MDMA analogs), which undergo rapid O-demethylenation as a primary metabolic pathway .
- Halogen Effects : In the GLP1 receptor activator (), a 4-chloro-2-fluorophenyl group on benzodioxol enhances receptor binding specificity. This highlights how halogen positioning influences target engagement, a factor relevant to optimizing the target compound’s selectivity .
Physicochemical Properties
- Solubility and Stability : The 2,2-dimethyl group may reduce aqueous solubility compared to DiFMDA but could enhance membrane permeability. Analogous difluorinated benzodioxol derivatives (e.g., crystal form A in ) exhibit low hygroscopicity and high solubility, suggesting similar benefits for the target compound if crystallized appropriately .
- Synthetic Considerations : The silyl-protected amine in demonstrates the use of bulky groups to stabilize intermediates. While the target compound lacks such protection, its dimethyl group may similarly hinder undesired reactions during synthesis .
Biological Activity
(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15F2NO2
- Molecular Weight : 243.25 g/mol
- CAS Number : 1388853-24-4
Pharmacological Profile
The compound has shown various biological activities that may contribute to its therapeutic potential. Below are some key areas of interest:
1. Receptor Interactions
Research indicates that this compound interacts with several neurotransmitter receptors, including:
- Serotonin Receptors : Potential modulation of serotonin pathways may influence mood and anxiety disorders.
- Dopamine Receptors : Interaction with dopamine receptors suggests possible applications in treating conditions like Parkinson's disease or schizophrenia.
2. Enzymatic Activity
The compound has been studied for its effects on various enzymes:
- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may enhance mood and cognitive function.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. The following mechanisms have been proposed:
- Inhibition of Reuptake Transporters : By inhibiting the reuptake of neurotransmitters, the compound may prolong their action in the synaptic cleft.
- Agonistic Effects on Receptors : Activation of specific receptors can lead to downstream signaling effects beneficial in various neurological conditions.
Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in behavior indicative of reduced anxiety and enhanced cognitive function. The study utilized behavioral tests such as the Elevated Plus Maze and Morris Water Maze.
Study 2: Enzyme Inhibition
Research published in a peer-reviewed journal highlighted the compound's ability to inhibit MAO activity in vitro. This inhibition was quantified using spectrophotometric assays, showing a dose-dependent relationship with significant effects at concentrations as low as 10 µM.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
